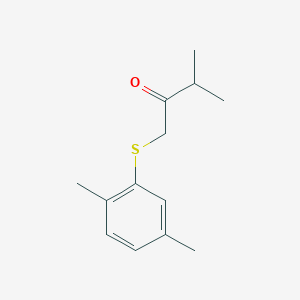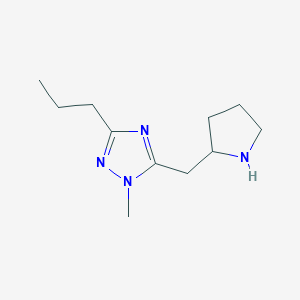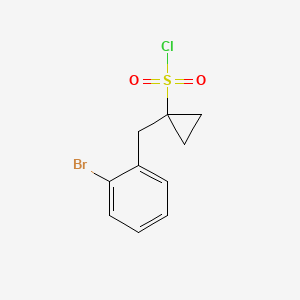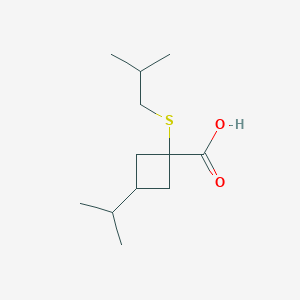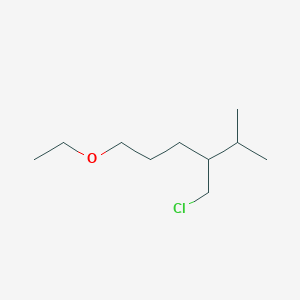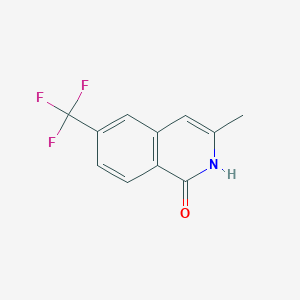
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a trifluoromethyl group and a methyl group attached to an isoquinolinone core, which imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
化学反应分析
Types of Reactions
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone has diverse applications in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique properties make it useful in probing biological systems and understanding molecular interactions.
Industry: Used in the development of new materials and chemical processes, leveraging its stability and reactivity.
作用机制
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3-Methyl-6-(trifluoromethyl)-1(2H)-quinolinone
- 3-Methyl-6-(trifluoromethyl)-1(2H)-pyridinone
- 3-Methyl-6-(trifluoromethyl)-1(2H)-benzoxazinone
Uniqueness
Compared to similar compounds, 3-Methyl-6-(trifluoromethyl)-1(2H)-isoquinolinone stands out due to its specific structural arrangement, which imparts unique chemical reactivity and physical properties. The presence of both trifluoromethyl and methyl groups on the isoquinolinone core enhances its versatility in various applications, making it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC 名称 |
3-methyl-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H8F3NO/c1-6-4-7-5-8(11(12,13)14)2-3-9(7)10(16)15-6/h2-5H,1H3,(H,15,16) |
InChI 键 |
RWAQBZPSIPGKJG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=CC(=C2)C(F)(F)F)C(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


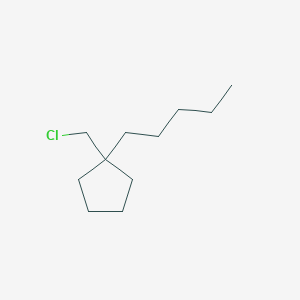
![3-[[4-[2-[(E)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13641955.png)
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanamide](/img/structure/B13641960.png)
![N-Ethyl[1,1'-biphenyl]-2-amine](/img/structure/B13641964.png)
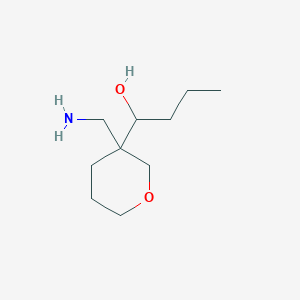
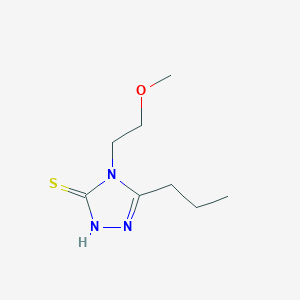

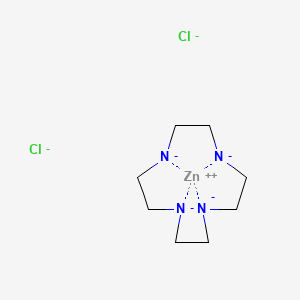
![1-[1-ethyl-3-(propan-2-yl)-1H-pyrazole-5-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13641997.png)
